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Compound of Interest

Carbonodithioic acid, O,S-dimethyl!
Compound Name:
ester

Cat. No.: B034010

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonodithioic acid, O,S-dimethyl ester, also known as O,S-dimethyl dithiocarbonate, is a
sulfur-containing organic compound with the chemical formula CsHeOS2.[1] Its structure,
featuring a thiocarbony! group flanked by a methoxy and a methylthio group, gives rise to a
unique spectroscopic profile that is critical for its identification and characterization in various
chemical and pharmaceutical contexts. This technical guide provides a comprehensive
overview of the spectroscopic data for Carbonodithioic acid, O,S-dimethyl ester, including
detailed experimental protocols and data interpretation.

Molecular and Chemical Properties

Property Value Source
Chemical Formula CsHe0S2 [1]
Molecular Weight 122.21 g/mol [2][3]
CAS Number 19708-81-7 [1]

0,S-Dimethyl dithiocarbonate,
Synonyms Methyl O-methylxanthate, [11[3]

Dimethyl xanthate
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Spectroscopic Data

The structural elucidation of Carbonodithioic acid, O,S-dimethyl ester relies on a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR Spectroscopy

The H NMR spectrum of Carbonodithioic acid, O,S-dimethyl ester is characterized by two
distinct singlets, corresponding to the two non-equivalent methyl groups.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
4.14 Singlet 3H O-CHs
2.55 Singlet 3H S-CHs

13C NMR Spectroscopy

The 13C NMR spectrum shows three signals corresponding to the thiocarbonyl carbon and the
two methyl carbons. The chemical shift of the thiocarbonyl carbon is significantly downfield due
to the deshielding effect of the double-bonded sulfur atom.

Chemical Shift (8) ppm Assignment Notes

Experimental value for SCSO
~215 C=S o

dithiocarbonates.[4]

Estimated based on typical
~55-60 O-CHs

values for methoxy groups.

Estimated based on typical
~15-20 S-CHs

values for methylthio groups.
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of Carbonodithioic acid, O,S-dimethyl ester
results in a distinct fragmentation pattern that is useful for its identification.

m/z Relative Intensity Proposed Fragment lon
122 High [M]* (Molecular lon)

7 High [CHsOCS]*

47 Moderate [CHsS]+

31 High [OCHs]*

Proposed Fragmentation Pathway

The fragmentation of the molecular ion ([M]*) can be rationalized through several key cleavage
events.

*CSO

*OCHs

*CHsS

-

-+CHs

- «OCHs - CO [CHsS]*
m/z = 47

_

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of Carbonodithioic acid, O,S-dimethyl ester.
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Infrared (IR) Spectroscopy

The IR spectrum of Carbonodithioic acid, O,S-dimethyl ester displays characteristic
absorption bands corresponding to the various functional groups present in the molecule. The
following table presents predicted absorption ranges based on spectroscopic correlation tables
and data from analogous compounds.

Wavenumber (cm~—?) Intensity Assignment

2950 - 2850 Medium C-H stretch (methyl)

1250 - 1050 Strong C=S stretch (thiocarbonyl)
1100 - 1000 Strong C-O stretch (ester)

700 - 600 Medium C-S stretch

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Carbonodithioic
acid, O,S-dimethyl ester.

Sample Preparation

Due to its liquid nature, Carbonodithioic acid, O,S-dimethyl ester can be analyzed directly or
in solution.

* Neat Sample: For IR and direct-injection MS, the pure liquid can be used without further
preparation.

e Solution Sample: For NMR, a solution is prepared by dissolving 5-20 mg of the compound in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs).

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) - FTIR

e Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the
empty ATR stage.
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o Sample Application: Place a small drop of the neat liquid sample onto the center of the ATR
crystal.

e Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm~* with a
resolution of 4 cm~1. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good
signal-to-noise ratio.

o Data Processing: Perform a baseline correction and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

e Sample Preparation: Dissolve 5-20 mg of Carbonodithioic acid, O,S-dimethyl ester in
~0.6 mL of CDCls in a clean, dry NMR tube.

Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium
signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

H NMR Acquisition: Acquire the H NMR spectrum using a standard pulse sequence. Set
the spectral width to cover the range of 0-12 ppm.

13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. Set the spectral width to cover the range of 0-220 ppm. A larger number of scans
will be required compared to the *H spectrum due to the lower natural abundance of *3C.

Data Processing: Process the FID to obtain the spectrum. Reference the chemical shifts to
the residual solvent peak (CDCls: 8H = 7.26 ppm, dC = 77.16 ppm). Integrate the peaks in
the 1H spectrum.

Mass Spectrometry (MS) Protocol

Electron lonization (EI) - GC-MS

o Sample Introduction: If using a Gas Chromatograph (GC) for sample introduction, inject a
dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC. The
GC column will separate the compound from the solvent and any impurities before it enters
the mass spectrometer.
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« lonization: In the ion source, the sample is bombarded with a beam of high-energy electrons
(typically 70 eV) to induce ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of Carbonodithioic acid, O,S-dimethyl ester.

Preliminary Analysis

Molecular Formula & We|g
(C3He0S2, 122.21 g/mol)

/ Spect$scop1c Techni
IR Spectroscopy NMR Spectroscopy Mass Spectrometry
(Functional Groups) (*H & *3C Connectivity) (Molecular Weight & Fragmentation)
Data Interiretation x

C=S, C-0, C-S stretches identified Two methyl environments confirmed Molecular ion peak at m/z 122
Thiocarbonyl carbon identified Fragmentation pattern analyzed

Confirmed Structure:
Carbonodithioic acid, O,S-dimethyl ester

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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